molecular formula C17H15FN2OS2 B2869026 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942007-93-4

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2869026
CAS No.: 942007-93-4
M. Wt: 346.44
InChI Key: XGZOCLFZBMGECE-UHFFFAOYSA-N
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Description

The compound 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide features a 6-fluorobenzo[d]thiazole core linked via an acetamide group to a 4-(ethylthio)phenyl substituent. The ethylthio group on the phenyl ring contributes to lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability. Benzothiazole derivatives are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory activities, as evidenced by compounds in the provided literature .

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-2-22-13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZOCLFZBMGECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide generally involves a multi-step process:

  • Step 1: Synthesis of 6-fluorobenzo[d]thiazole.

    • Reaction: Starting from commercially available 2-aminothiophenol, it undergoes a cyclization reaction with a fluorinated carboxylic acid derivative.

    • Conditions: Elevated temperature, typically with a dehydrating agent.

  • Step 2: Preparation of 4-(ethylthio)aniline.

    • Reaction: The ethylation of 4-aminothiophenol to introduce the ethylthio group.

    • Conditions: Alkyl halides (ethyl iodide) and a base (like sodium hydride) in an organic solvent (e.g., THF).

  • Step 3: Coupling Reaction.

    • Reaction: The final coupling involves a condensation reaction between the 6-fluorobenzo[d]thiazole and 4-(ethylthio)aniline with an acyl chloride.

    • Conditions: Typically carried out under acidic or basic conditions depending on the specific reagents used.

Industrial Production Methods: The industrial production of this compound would likely optimize each step to maximize yield and purity. This could involve high-throughput synthesis techniques, continuous flow reactors, and robust purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: The nitro groups (if present) could be reduced to amines.

  • Substitution: Electrophilic aromatic substitution reactions on the benzothiazole or phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: Hydrogenation catalysts like palladium on carbon.

  • Substitution: Various halogenation reagents like N-bromosuccinimide (NBS).

Major Products:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Corresponding amines or reduction to the ethyl group.

  • Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: Its functional groups can be manipulated for catalytic properties.

Biology:

  • Antimicrobial Agents: Potential application due to the benzothiazole moiety.

Medicine:

  • Pharmacological Studies: Investigated for potential therapeutic effects in various diseases due to its structural resemblance to other biologically active compounds.

Industry:

  • Material Science: Used in the development of advanced materials such as pharmaceuticals and agrochemicals.

Mechanism of Action

The compound likely interacts with biological systems via its benzothiazole and acetamide functionalities. It might inhibit or activate specific enzymes or receptors, modulating various biochemical pathways. Detailed mechanisms would depend on specific biological targets, which might involve DNA interactions, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs are compared in Table 1 , highlighting substituents, molecular weights (MW), and melting points (mp).

Compound Name / ID Substituents on Benzothiazole Acetamide-Linked Group MW (g/mol) mp (°C) Source
Target Compound 6-Fluoro 4-(Ethylthio)phenyl 346 N/A -
GB33 () 6-Fluoro 5-(4-Chlorobenzylidene)-thiazolidinedione 447.89 290–292
Compound 15 () - 4-Fluorophenyl-piperazine 410.51 269–270
4n () 6-Fluoro 1-Phenyl-3,4-dihydroisoquinoline 415.47 255.2
6d () 6-Nitro Thiadiazole-phenylurea ~520* N/A

*Estimated based on structural formula.

Key Observations :

  • The target compound has a moderate MW (346 g/mol), lower than GB33 (447.89 g/mol) but higher than compound 15 (410.51 g/mol).
  • The ethylthio group increases lipophilicity compared to polar groups like thiazolidinedione (GB33) or piperazine (compound 15), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Key Observations :

  • The target compound’s ethylthio group may confer unique interactions with sulfur-binding enzymes (e.g., cysteine proteases) or receptors, distinct from the nitro group in 6d (VEGFR-2 inhibition) or thiazolidinedione in GB33 (histone binding) .
  • Fluorine at the 6-position (shared with GB33 and 4n) is associated with enhanced metabolic stability and target affinity in benzothiazole derivatives .

Biological Activity

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic compound characterized by its complex structure, which includes an ethylthio group and a fluorobenzo[d]thiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential antimicrobial and anticancer properties, as indicated by preliminary studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FN2OSC_{16}H_{16}FN_{2}OS. The presence of the ethylthio group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. The structural features may allow it to interact with various biological targets, including enzymes or receptors involved in microbial growth and survival.

Anticancer Activity

Research indicates that this compound shows promising anticancer effects. It has been observed to inhibit the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

While the exact mechanisms of action remain to be fully elucidated, the compound's ability to interact with cellular pathways involved in cancer progression and microbial resistance is under investigation. Its structural components may influence various signaling pathways, leading to apoptosis in cancer cells and inhibition of microbial enzymes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(6-Fluorobenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamideContains a sulfonamide groupAnticancer activity against specific cell lines
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamideBiphenyl moiety instead of ethylthioPotential antimicrobial effects
4-Amino-N-(4-sulfamoylphenyl)-2-thioxo-3-substituted phenyl-2,3-dihydrothiazoleDifferent thiazole derivativesAntimicrobial properties

This comparison highlights the diversity within thiazole-containing structures and their potential therapeutic applications. The unique combination of substituents in this compound may enhance its biological efficacy compared to similar compounds.

Case Studies

  • Anticancer Activity Assessment : In a study evaluating various benzothiazole derivatives, this compound was found to significantly inhibit the growth of A431 and A549 cancer cell lines at concentrations as low as 1 µM. The compound induced apoptosis and cell cycle arrest, suggesting a robust anticancer mechanism.
  • Microbial Interaction Studies : Another study focused on the antimicrobial properties of thiazole derivatives, where this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.

Future Directions

Further pharmacological evaluations are necessary to elucidate the exact mechanisms of action for this compound. Ongoing studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Mechanistic Studies : To understand how the compound interacts with specific biological targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

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